molecular formula C18H24N2O6 B120013 4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid CAS No. 149057-19-2

4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Cat. No.: B120013
CAS No.: 149057-19-2
M. Wt: 364.4 g/mol
InChI Key: SREPAMKILVVDSP-UHFFFAOYSA-N
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Description

4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis to protect functional groups during chemical reactions, ensuring that the desired transformations occur selectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid typically involves multiple steps, starting with the protection of the piperazine ring. The benzyloxycarbonyl (Cbz) group is introduced using benzyl chloroformate in the presence of a base such as sodium carbonate. The tert-butoxycarbonyl (Boc) group is then added using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and Cbz groups under acidic or hydrogenolytic conditions.

    Substitution Reactions: Nucleophilic substitution at the piperazine ring.

    Oxidation and Reduction: Modifications of the piperazine ring or the carboxylic acid group.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) for Boc removal; hydrogen and palladium on carbon (Pd/C) for Cbz removal.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions yield the free amine or carboxylic acid, while substitution reactions introduce new functional groups onto the piperazine ring.

Scientific Research Applications

4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As a precursor in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid involves its role as a protecting group. The Boc and Cbz groups temporarily mask reactive sites on the molecule, preventing unwanted reactions. These groups can be selectively removed under specific conditions, allowing for controlled synthesis of target compounds.

Comparison with Similar Compounds

Similar Compounds

    4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid: Lacks the Boc group, making it less versatile in multi-step syntheses.

    1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid: Lacks the Cbz group, limiting its use in certain protective strategies.

    N-Boc-piperazine: A simpler compound used for similar protective purposes but with fewer functional groups.

Uniqueness

4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is unique due to the presence of both Boc and Cbz groups, providing dual protection and greater flexibility in synthetic applications. This dual protection allows for more complex and selective synthetic routes, making it a valuable compound in organic chemistry.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6/c1-18(2,3)26-17(24)20-10-9-19(11-14(20)15(21)22)16(23)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREPAMKILVVDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10933537
Record name 4-[(Benzyloxy)carbonyl]-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10933537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149057-19-2
Record name 4-[(Benzyloxy)carbonyl]-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10933537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 149057-19-2
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